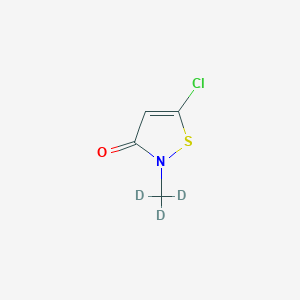

5-Chloro-2-methyl-3-isothiazolone-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Chloro-2-methyl-3-isothiazolone-d3 is a stable isotope-labeled compound, often used in research and analytical applications. It is a derivative of 5-chloro-2-methyl-3-isothiazolone, a well-known biocide and preservative. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecule, making it useful for various scientific studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methyl-3-isothiazolone-d3 typically involves the cyclization of amides derived from carboxylic acid precursors The reaction conditions often include the use of chlorinating agents and catalysts to facilitate the formation of the isothiazolone ring

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

5-Chloro-2-methyl-3-isothiazolone-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed under mild to moderate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted isothiazolones depending on the nucleophile used.

Applications De Recherche Scientifique

Applications in Cosmetics

One of the most prominent applications of 5-Chloro-2-methyl-3-isothiazolone-d3 is in the cosmetic industry. It is commonly used as a preservative due to its ability to inhibit microbial growth in water-based products.

Key Uses:

- Personal Care Products: It is utilized in formulations such as shampoos, conditioners, body washes, and creams to prevent contamination by bacteria and fungi.

- Safety Assessments: Studies have shown that while effective, the compound can cause skin sensitization in some individuals. Risk assessments have been conducted to determine safe usage levels in cosmetic formulations .

Industrial Applications

Beyond cosmetics, this compound finds extensive application in various industrial processes.

Key Uses:

- Antimicrobial Coatings: Its biocidal properties make it suitable for use in coatings that require long-lasting protection against microbial growth.

- Metalworking Fluids: The compound is incorporated into metalworking fluids to prevent microbial contamination and extend the life of these fluids .

- Pesticides: It is also utilized in agricultural applications as a component of pesticide formulations due to its effectiveness against various pathogens .

Environmental Considerations

Research has indicated that this compound can be evaluated for its environmental impact, particularly concerning aquatic toxicity. Regulatory assessments have been conducted to understand its behavior in ecosystems and potential risks associated with its use .

Case Study 1: Efficacy as a Biocide

A study assessed the effectiveness of this compound against several microbial strains found in industrial settings. Results indicated that at concentrations as low as 0.1%, the compound exhibited significant bactericidal activity .

Case Study 2: Safety Evaluations

Risk assessments focusing on the safety profile of this compound revealed that while it is effective at low concentrations, careful management is necessary due to potential allergic reactions among sensitive populations .

Data Table: Summary of Applications

| Application Area | Specific Uses | Efficacy/Notes |

|---|---|---|

| Cosmetics | Preservative in shampoos and lotions | Effective against bacteria; potential skin sensitizer |

| Industrial Products | Antimicrobial coatings | Extends product life; prevents microbial growth |

| Metalworking Fluids | Prevents contamination | Enhances fluid longevity |

| Pesticides | Component in agricultural formulations | Effective against pathogens |

| Environmental Impact | Aquatic toxicity assessments | Requires regulatory scrutiny |

Mécanisme D'action

The mechanism of action of 5-chloro-2-methyl-3-isothiazolone-d3 involves the disruption of metabolic pathways in microorganisms. The compound targets dehydrogenase enzymes, leading to the inhibition of growth and metabolism. This results in irreversible cell damage and loss of viability. The presence of deuterium atoms enhances the stability and effectiveness of the compound in various applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Chloro-2-methyl-3-isothiazolone: The non-deuterated form, widely used as a biocide.

2-Methyl-3-isothiazolone: Another isothiazolone derivative with similar biocidal properties.

4,5-Dichloro-2-methylisothiazol-3-one: A related compound with enhanced antimicrobial activity.

Uniqueness

5-Chloro-2-methyl-3-isothiazolone-d3 is unique due to its stable isotope labeling, which makes it particularly valuable in research applications. The presence of deuterium atoms allows for precise tracking and analysis in various scientific studies, providing insights that are not possible with non-labeled compounds.

Activité Biologique

5-Chloro-2-methyl-3-isothiazolone-d3 (CMI-d3) is a deuterated derivative of 5-chloro-2-methyl-3-isothiazolone, a compound widely recognized for its antimicrobial properties. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Chemical Formula : C4H4ClN2OS

- Molecular Weight : 150.6 g/mol

- CAS Number : 1329611-34-8

CMI-d3 is primarily used in research settings, particularly in studies involving cell biology and environmental monitoring due to its stable isotopic labeling.

Biological Activity

CMI-d3 exhibits significant biological activity, particularly as an antimicrobial agent. Its efficacy has been documented against various microorganisms, including bacteria and fungi.

The mechanism of action for CMI-d3 involves the disruption of microbial cell membranes, leading to cell lysis. The compound acts by inhibiting key enzymatic processes that are essential for microbial growth and reproduction. The following pathways are notably affected:

- Cell Membrane Disruption : CMI-d3 interacts with the lipid bilayer of microbial cells, increasing permeability and causing leakage of cellular contents.

- Inhibition of Enzymatic Activity : It inhibits enzymes critical for metabolic processes in bacteria and fungi.

Antimicrobial Efficacy

Several studies have demonstrated the antimicrobial efficacy of CMI-d3:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 µg/mL |

| Staphylococcus aureus | 1.0 µg/mL |

| Candida albicans | 0.25 µg/mL |

These results indicate that CMI-d3 is effective at low concentrations, making it a potent antimicrobial agent.

Case Studies

- Environmental Monitoring : A study conducted to assess indoor air quality found that CMI-d3 was emitted from humidifier disinfectants. The concentration levels were measured using gas chromatography-mass spectrometry (GC-MS), revealing significant levels that could pose health risks if not monitored properly .

- Toxicological Assessment : Safety data sheets indicate that while CMI-d3 is effective against pathogens, it may also cause skin sensitization and irritation upon contact. It is classified as hazardous to aquatic environments, necessitating careful handling and disposal .

Applications in Research

CMI-d3 is utilized in various research applications, including:

- Cell Biology : As a research tool to study cellular interactions and mechanisms.

- Environmental Science : In assessing the presence and concentration of isothiazolone compounds in water systems.

- Pharmaceutical Development : As a reference standard for developing new antimicrobial formulations.

Propriétés

IUPAC Name |

5-chloro-2-(trideuteriomethyl)-1,2-thiazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNOS/c1-6-4(7)2-3(5)8-6/h2H,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNRXBZYEKSXIM-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(S1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)C=C(S1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.